molecular formula C20H30N2O2S B5617395 2-(3-methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one

2-(3-methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5617395
M. Wt: 362.5 g/mol
InChI Key: ZIZINFBKEDOMHR-UHFFFAOYSA-N
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Description

Spirocyclic compounds, such as 2-(3-methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one , are crucial in medicinal chemistry for their diverse pharmacological properties. The spirocyclic framework, especially the 1-oxa-3,8-diazaspiro[4.5]decan-2-one backbone, is a common structural feature in many bioactive molecules, making them a target for synthetic organic chemistry endeavors.

Synthesis Analysis

The synthesis of spirocyclic compounds often involves multistep reactions, including Michael addition, cyclization, and functional group transformations. For example, the synthesis of similar 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves starting from suitable diketone precursors, followed by spirocyclization using amino alcohols or amines and subsequent functionalization at various positions to introduce desired substituents (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage that connects two cyclic systems, one of which is often a lactam or a dioxolane ring. These structures are studied using X-ray crystallography to determine the stereochemistry and conformations critical for their biological activities (Dyachenko et al., 2015).

properties

IUPAC Name

2-(3-methoxypropyl)-8-[(2-methylsulfanylphenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2S/c1-24-13-5-10-22-16-20(14-19(22)23)8-11-21(12-9-20)15-17-6-3-4-7-18(17)25-2/h3-4,6-7H,5,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZINFBKEDOMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCN(CC2)CC3=CC=CC=C3SC)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one

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